molecular formula C18H15NO3 B2441569 N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide CAS No. 923673-72-7

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide

Cat. No.: B2441569
CAS No.: 923673-72-7
M. Wt: 293.322
InChI Key: XMWLLBSGLKYSFT-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide is an organic compound with a complex structure that includes a chromenone core and a substituted acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide typically involves the condensation of 3-methylphenylamine with 4-oxochromen-6-yl acetic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The acetamide group may enhance the compound’s binding affinity and specificity. Pathways involved in its action may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)acetamide: A simpler analog with similar structural features but lacking the chromenone core.

    N-(2-methylphenyl)acetamide: Another analog with a different substitution pattern on the phenyl ring.

    N-(4-methylphenyl)acetamide: Similar to the above compounds but with a different position of the methyl group.

Uniqueness

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide is unique due to the presence of the chromenone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3-methylphenyl)-4-oxochromen-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-4-3-5-13(8-11)18-10-16(21)15-9-14(19-12(2)20)6-7-17(15)22-18/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWLLBSGLKYSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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